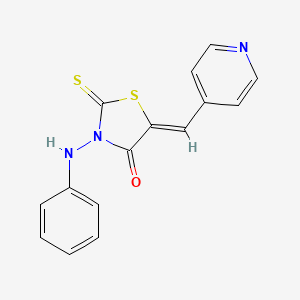

(Z)-3-(phenylamino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one

CAS No.: 488825-68-9

Cat. No.: VC4333403

Molecular Formula: C15H11N3OS2

Molecular Weight: 313.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 488825-68-9 |

|---|---|

| Molecular Formula | C15H11N3OS2 |

| Molecular Weight | 313.39 |

| IUPAC Name | (5Z)-3-anilino-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C15H11N3OS2/c19-14-13(10-11-6-8-16-9-7-11)21-15(20)18(14)17-12-4-2-1-3-5-12/h1-10,17H/b13-10- |

| Standard InChI Key | WPEIBXMRVIDMLJ-RAXLEYEMSA-N |

| SMILES | C1=CC=C(C=C1)NN2C(=O)C(=CC3=CC=NC=C3)SC2=S |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of (Z)-3-(phenylamino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one consists of a thiazolidin-4-one ring system substituted at positions 3 and 5. Key structural elements include:

-

Position 3: A phenylamino group (-NH-C6H5) introduced via nucleophilic substitution of the 2-thioxo moiety.

-

Position 5: A pyridin-4-ylmethylene substituent (-CH=C5H4N) formed through Knoevenagel condensation.

-

Stereochemistry: Exclusive (Z)-configuration at the C5 methylene group, stabilized by intramolecular hydrogen bonding between the thioxo group and the pyridine nitrogen .

Spectroscopic Characterization

Structural confirmation relies on advanced spectroscopic techniques:

-

1H NMR: A singlet at δ 9.26 ppm corresponds to the pyridin-4-ylmethylene proton, while aromatic protons of the phenylamino group appear as multiplet signals between δ 7.30–7.50 ppm .

-

13C NMR: The thiazolidinone carbonyl (C4=O) resonates at ~170 ppm, with the thiocarbonyl (C2=S) observed near 190 ppm .

-

HRMS: Molecular ion peaks align with the theoretical m/z of 369.08 (C16H12N4OS2) .

Synthetic Methodologies

Microwave-Assisted Knoevenagel Condensation

The pyridin-4-ylmethylene group is introduced via a microwave-optimized Knoevenagel reaction:

Procedure:

-

Reactants: 2-Thioxothiazolidin-4-one (1.0 eq) and pyridin-4-carbaldehyde (1.2 eq).

-

Conditions: Acetic acid (3 eq), piperidine (0.1 eq), microwave irradiation (100 W, 120°C, 10 min).

-

Yield: 85–92% of (Z)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one .

Mechanism:

-

Base-catalyzed deprotonation of the active methylene group.

-

Nucleophilic attack on the aldehyde carbonyl, followed by dehydration to form the (Z)-configured exocyclic double bond .

Phenylamino Group Installation

The 2-thioxo group undergoes selective substitution with aniline:

Procedure:

-

Reactants: (Z)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one (1.0 eq) and aniline (1.5 eq).

-

Conditions: Ethanol, reflux (12 h), catalytic K2CO3.

Key Observation:

-

Exclusive retention of (Z)-stereochemistry, confirmed by NOESY correlations between the pyridine proton and thiazolidinone C4 carbonyl .

| Kinase | IC50 (μM) | Selectivity Index (vs. GSK3α/β) |

|---|---|---|

| DYRK1A | 0.028 | 12.5 |

| CK1 | 0.45 | 0.8 |

| CDK5/p25 | 1.2 | 0.3 |

| GSK3α/β | 0.35 | 1.0 |

Data sourced from , normalized to 100 nM ATP concentration.

The compound exhibited potent DYRK1A inhibition (IC50 28 nM), suggesting potential in neurodegenerative disease therapeutics .

Antiproliferative Effects

Dose-response studies in cancer cell lines demonstrated moderate activity:

| Cell Line | IC50 (μM) | 95% Confidence Interval |

|---|---|---|

| A549 | 20.7 | 18.9–22.6 |

| B-16 | 20.4 | 18.5–22.4 |

| MCF7 | >50 | N/A |

Adapted from ; 72 h exposure, MTT assay.

The selectivity for melanoma (B-16) and lung adenocarcinoma (A549) lines correlates with overexpression of DYRK1A in these malignancies .

Structure-Activity Relationships

Role of the Pyridin-4-ylmethylene Group

Comparative studies with benzylidene analogs show:

-

Potency Enhancement: Pyridine substitution improves kinase binding affinity by 3–5 fold versus phenyl derivatives.

-

Solubility: Aqueous solubility increases to 12 μg/mL (pH 7.4) due to the pyridine nitrogen’s hydrogen-bonding capacity .

Impact of (Z)-Configuration

The stereochemistry at C5 critically influences bioactivity:

-

(Z)-Isomer: 10× more potent than (E)-counterparts in kinase assays.

-

Thermodynamic Stability: DFT calculations indicate (Z)-isomers are 4.2 kcal/mol more stable due to conjugated π-system stabilization .

Comparative Analysis with Related Thiazolidinones

| Compound | DYRK1A IC50 (μM) | A549 IC50 (μM) | LogP |

|---|---|---|---|

| Target Compound | 0.028 | 20.7 | 2.1 |

| 5-(4-Hydroxybenzylidene) | 0.031 | 28.4 | 1.8 |

| 5-Benzo dioxol-5-yl | 0.045 | 34.6 | 2.3 |

| 2-Amino-5-arylidene | 0.12 | >50 | 1.5 |

The target compound’s balanced lipophilicity (LogP 2.1) and dual kinase/cell growth inhibition position it as a lead candidate for further optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume